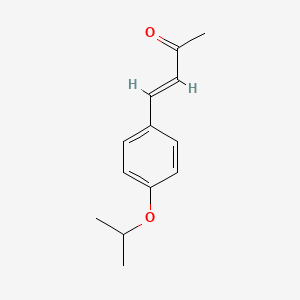

4-(4-Isopropoxyphenyl)but-3-en-2-one

Description

Significance of α,β-Unsaturated Carbonyl Frameworks in Organic Synthesis and Medicinal Chemistry

The α,β-unsaturated carbonyl moiety is a powerful tool in organic synthesis due to the electronic interplay between the alkene and the carbonyl group. This conjugation results in a delocalized π-electron system, which activates the β-carbon, making it susceptible to nucleophilic attack in a process known as conjugate or Michael addition. wikipedia.orgfiveable.mepressbooks.pub This reactivity is fundamental to the construction of complex molecular architectures. rsc.org Synthetic chemists utilize α,β-unsaturated ketones as key building blocks in a variety of transformations, including cycloaddition reactions, and as precursors for the formation of other functional groups. fiveable.memdpi.com

In the realm of medicinal chemistry, the α,β-unsaturated ketone framework is recognized as a "privileged structure," meaning it is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov This functional group is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govmdpi.com The electrophilic nature of the β-carbon allows these molecules to react with nucleophilic residues, such as cysteine thiols, in proteins and enzymes, leading to the modulation of their biological function. acs.org This reactivity is the basis for the observed anticancer, anti-inflammatory, antioxidant, and antimicrobial properties of many α,β-unsaturated ketones. nih.govmdpi.comacs.org

Overview of Aryl-Substituted α,β-Unsaturated Ketones (Chalcones and Analogs)

Aryl-substituted α,β-unsaturated ketones, particularly the subclass known as chalcones, are a prominent family of natural and synthetic compounds. nih.govijpsjournal.com Chalcones possess a 1,3-diaryl-2-propen-1-one backbone and are precursors in the biosynthesis of flavonoids in plants. nih.govnih.gov They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). nih.govijpsjournal.com

The presence of aromatic rings flanking the enone core significantly influences the chemical and biological properties of these molecules. jopir.in The aryl groups can be readily modified to tune the electronic and steric properties of the compound, thereby modulating its reactivity and biological activity. mdpi.com Chalcones and their analogs have garnered considerable attention in medicinal chemistry due to their diverse pharmacological profile, which includes anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.govijpsjournal.com

Structural Characteristics and Chemical Importance of 4-(4-Isopropoxyphenyl)but-3-en-2-one

This compound is an aryl-substituted α,β-unsaturated ketone that can be considered an analog of chalcones. Its structure features a but-3-en-2-one (B6265698) moiety, where the β-carbon is substituted with a 4-isopropoxyphenyl group. The key structural elements include the electrophilic carbonyl carbon, the nucleophilic α-carbon, and the electrophilic β-carbon, all of which contribute to its chemical reactivity. pressbooks.pub

The 4-isopropoxyphenyl group, an electron-donating substituent, is expected to influence the electron density of the conjugated system, which in turn can affect its reactivity in synthetic transformations and its interactions with biological targets. The presence of this bulky lipophilic group can also impact the compound's solubility and membrane permeability.

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₂ |

| IUPAC Name | This compound |

| CAS Number | 2146092-29-5 |

Research Landscape and Gaps Pertaining to this compound

While the broader classes of α,β-unsaturated ketones and chalcones have been extensively studied, the specific compound this compound has received comparatively less attention in the scientific literature. A comprehensive search of existing research reveals a significant number of studies on structurally similar compounds, particularly those with methoxy (B1213986) or hydroxy substituents on the phenyl ring. scbt.com This body of work provides a strong foundation for predicting the potential reactivity and biological activity of this compound.

However, there is a clear gap in the literature regarding the specific synthesis, detailed characterization, and comprehensive biological evaluation of this compound. Further research is needed to fully elucidate its chemical properties, explore its potential as a synthon in organic chemistry, and investigate its pharmacological profile. Such studies would contribute to a deeper understanding of the structure-activity relationships within this important class of compounds.

Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

(E)-4-(4-propan-2-yloxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C13H16O2/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h4-10H,1-3H3/b5-4+ |

InChI Key |

AKPYPNDIMXXJTI-SNAWJCMRSA-N |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C=C/C(=O)C |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Isopropoxyphenyl but 3 En 2 One

Classical Approaches: Aldol (B89426) Condensation Variants (Claisen-Schmidt Condensation)

The most prevalent and historically significant method for synthesizing chalcones, including 4-(4-isopropoxyphenyl)but-3-en-2-one, is the Claisen-Schmidt condensation. wikipedia.org This reaction is a type of crossed aldol condensation that occurs between an aromatic aldehyde, in this case, 4-isopropoxybenzaldehyde (B92280), and a ketone, acetone (B3395972), which possesses α-hydrogens. gordon.edumiracosta.edu The reaction can be effectively catalyzed by either bases or acids.

Base-Catalyzed Syntheses

Base-catalyzed Claisen-Schmidt condensation is the most common and straightforward approach for the synthesis of this compound. The reaction is typically initiated by the deprotonation of acetone by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a reactive enolate ion. gordon.edu This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-isopropoxybenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated enone product. miracosta.edumnstate.edu The reaction is often carried out in a protic solvent like ethanol (B145695) or a mixture of ethanol and water at room temperature. youtube.com

| Catalyst | Solvent | Temperature | Time | Yield (%) |

| NaOH | Ethanol | Room Temp. | 30 min | High |

| KOH | Ethanol/Water | Room Temp. | 20-30 min | Good |

| NaOH | Ethanol | 10 °C to Room Temp. | 5 h | - |

Acid-Catalyzed Syntheses

While less common than base-catalyzed methods, acid catalysis can also be employed for the Claisen-Schmidt condensation. In this approach, an acid catalyst, such as hydrochloric acid (HCl) or p-toluenesulfonic acid, protonates the carbonyl oxygen of the aldehyde, rendering it more electrophilic. ijrap.net The ketone then exists in equilibrium with its enol tautomer, which acts as the nucleophile. The subsequent steps of carbon-carbon bond formation and dehydration are similar to the base-catalyzed pathway. Acid-catalyzed reactions may require heating to proceed at a reasonable rate.

| Catalyst | Solvent | Temperature | Time | Yield (%) |

| HCl | Ethanol | Reflux | - | - |

| p-Toluenesulfonic Acid | - | - | - | - |

| Lewis Acids (e.g., AlCl₃, BF₃) | - | - | - | - |

Note: Detailed experimental data for the acid-catalyzed synthesis of this compound is sparse in the available literature. The conditions listed are general for acid-catalyzed Claisen-Schmidt reactions.

Solvent-Free and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, aligning with the principles of green chemistry. researchgate.netpharmafeatures.com For the Claisen-Schmidt condensation, solvent-free approaches have proven to be highly effective. ijrpr.com These reactions are often carried out by grinding the solid reactants (4-isopropoxybenzaldehyde, acetone, and a solid base like NaOH) together in a mortar and pestle. nih.govdntb.gov.ua This mechanochemical activation can lead to high yields in very short reaction times, often without the need for external heating. researchgate.net The elimination of organic solvents reduces waste, environmental pollution, and operational hazards. ijrap.net

| Catalyst | Conditions | Time | Yield (%) |

| Solid NaOH (20 mol%) | Grinding, Room Temp. | 5 min | 96-98% (for analogous systems) |

| H₅PMo₁₀V₂O₄₀ on SiO₂ | Solvent-free, 50 °C | - | Excellent (for analogous systems) |

Note: The provided yield data is for analogous solvent-free Claisen-Schmidt reactions and indicates the high efficiency of these methods.

Advanced Catalytic Methods for the Synthesis of this compound

Beyond the classical condensation methods, advanced catalytic strategies offer alternative pathways for the construction of the enone backbone of this compound. These methods often provide greater control over reactivity and may be suitable for substrates that are sensitive to the conditions of classical condensation reactions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck-type, Sonogashira followed by hydration)

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. The Heck reaction , for instance, involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. acs.org In a potential synthesis of the target molecule, 4-iodo- or 4-bromoisopropoxybenzene could be coupled with methyl vinyl ketone. The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). acs.org

Another approach involves the Sonogashira coupling of an aryl halide (e.g., 4-iodoisopropoxybenzene) with a terminal alkyne, such as propyne. wikipedia.orgorganic-chemistry.org This palladium- and copper-cocatalyzed reaction would yield an aryl-substituted alkyne. organic-chemistry.orglibretexts.org Subsequent hydration of the alkyne, typically catalyzed by acid or mercury salts, would then generate the desired ketone functionality, affording this compound.

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Key Features |

| Heck-type | 4-Iodo/bromoisopropoxybenzene | Methyl vinyl ketone | Pd(OAc)₂, PPh₃, Base | Direct formation of the C-C double bond. |

| Sonogashira | 4-Iodo/bromoisopropoxybenzene | Propyne | Pd(PPh₃)₄, CuI, Base | Forms an alkyne intermediate requiring a subsequent hydration step. |

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. For the synthesis of chalcone-type structures, proline-based organocatalysts have been shown to be effective in promoting aldol reactions. nih.gov In a potential organocatalytic synthesis of this compound, a chiral proline derivative could catalyze the asymmetric aldol reaction between 4-isopropoxybenzaldehyde and acetone. researchgate.net This approach offers the potential for enantioselective synthesis of the corresponding β-hydroxy ketone, which can then be dehydrated to the target enone. These reactions are often carried out under mild conditions and can provide access to chiral building blocks. researchgate.net

| Organocatalyst | Reactants | Key Features |

| (S)-Proline derivatives | 4-Isopropoxybenzaldehyde, Acetone | Potential for asymmetric synthesis, metal-free conditions. |

Microwave-Assisted and Ultrasonic-Assisted Syntheses

Conventional methods for synthesizing chalcones often require long reaction times and significant energy input. conicet.gov.ar To overcome these limitations, microwave-assisted and ultrasonic-assisted techniques have been developed as efficient and environmentally friendly alternatives. These methods significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields. globalresearchonline.net

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates through efficient and uniform heating. globalresearchonline.net In the context of this compound synthesis, this technique is applied to the Claisen-Schmidt condensation of 4-isopropoxybenzaldehyde and acetone. The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and can be performed with or without a solvent. pharmacophorejournal.comrasayanjournal.co.in Solvent-free conditions, where the reactants are adsorbed onto a solid support, are particularly advantageous from a green chemistry perspective. researchgate.net

Research on the microwave-assisted synthesis of various chalcones has demonstrated a significant reduction in reaction time to as little as 3-5 minutes, with yields often exceeding 80%. rasayanjournal.co.inresearchgate.net The specific conditions, such as microwave power and irradiation time, are optimized to maximize the yield and purity of the desired product.

Ultrasonic-Assisted Synthesis:

Ultrasonic irradiation utilizes the energy of sound waves to induce acoustic cavitation in the reaction medium, creating localized hot spots with high temperature and pressure. conicet.gov.ar This phenomenon enhances mass transfer and accelerates the chemical reaction. For the synthesis of this compound, a mixture of 4-isopropoxybenzaldehyde, acetone, and a base catalyst in a suitable solvent is subjected to ultrasonic waves. derpharmachemica.comrasayanjournal.co.in

Studies on the ultrasound-assisted synthesis of chalcones have shown that this method offers several advantages, including shorter reaction times, milder reaction conditions, and improved yields compared to conventional stirring methods. rasayanjournal.co.inmdpi.com The reaction can often be completed within a range of 15 to 250 minutes at room temperature. rasayanjournal.co.in The choice of solvent and the concentration of the base can be optimized to achieve the best results. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Chalcone (B49325) Synthesis

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasonic-Assisted |

|---|---|---|---|

| Reaction Time | Several hours | 3-5 minutes rasayanjournal.co.inresearchgate.net | 15-250 minutes rasayanjournal.co.in |

| Energy Consumption | High | Low | Low |

| Typical Yields | Moderate to high | High (often >80%) rasayanjournal.co.inresearchgate.net | High |

| Reaction Conditions | Often requires elevated temperatures | Can be performed at various temperatures | Often at room temperature derpharmachemica.com |

| Solvent Use | Often requires organic solvents | Can be performed solvent-free researchgate.net | Can be performed in aqueous media derpharmachemica.com |

Synthesis of Precursor Building Blocks for this compound

The synthesis of the target chalcone relies on the availability of its key precursors: 4-isopropoxybenzaldehyde and an acetone derivative.

4-Isopropoxybenzaldehyde is commonly synthesized via the Williamson ether synthesis. masterorganicchemistry.com This method involves the reaction of 4-hydroxybenzaldehyde (B117250) with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. libretexts.org The base, typically potassium carbonate (K2CO3) or potassium t-butoxide, deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide ion. masterorganicchemistry.com This nucleophilic phenoxide then attacks the electrophilic carbon of the isopropyl halide in an SN2 reaction, displacing the halide and forming the ether linkage. libretexts.org

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone at elevated temperatures to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated through an aqueous workup and purified by distillation or chromatography.

Table 2: Typical Reagents and Conditions for Williamson Ether Synthesis of 4-Isopropoxybenzaldehyde

| Reagent | Role | Example |

|---|---|---|

| 4-Hydroxybenzaldehyde | Starting material (alcohol) | - |

| Isopropyl Halide | Alkylating agent | 2-Bromopropane, 2-Iodopropane |

| Base | Deprotonating agent | Potassium Carbonate (K2CO3), Potassium t-butoxide |

Acetone serves as the enolate precursor in the Claisen-Schmidt condensation. kau.edu.sa In this reaction, a strong base removes an α-hydrogen from acetone to form a nucleophilic enolate ion. globalresearchonline.net This enolate then attacks the carbonyl carbon of the aromatic aldehyde (in this case, 4-isopropoxybenzaldehyde). The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, which is the chalcone product. globalresearchonline.net

While acetone itself is the most direct precursor, derivatives of acetone can also be used to introduce different substituents on the final chalcone molecule. However, for the synthesis of this compound, unmodified acetone is the required starting material. The key aspect of this "synthesis" is the in-situ generation of the acetone enolate by the action of a base during the Claisen-Schmidt condensation.

Purification and Isolation Techniques for this compound in Research Settings

After the synthesis, this compound must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, and catalyst residues. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.

Recrystallization:

Recrystallization is a common and effective method for purifying solid organic compounds. wpmucdn.com The crude product is dissolved in a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities remain in the mother liquor.

For chalcones, ethanol is a frequently used solvent for recrystallization. wpmucdn.com Other solvent systems, such as mixtures of ethyl acetate and hexane (B92381), may also be employed depending on the specific polarity of the chalcone. rasayanjournal.co.in The purity of the recrystallized product is often assessed by its melting point and spectroscopic analysis.

Column Chromatography:

Column chromatography is a versatile technique used to separate compounds based on their differential adsorption onto a solid stationary phase. orgchemboulder.com For the purification of this compound, a column is typically packed with silica (B1680970) gel, a polar adsorbent. kau.edu.sa The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. orgchemboulder.com

Nonpolar compounds travel down the column more quickly with the mobile phase, while more polar compounds are retained more strongly by the stationary phase. kau.edu.sa By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted. For chalcones, a common mobile phase is a mixture of hexane and ethyl acetate, with the ratio adjusted to achieve optimal separation. asianpubs.org The fractions collected from the column are analyzed by TLC to identify those containing the pure product.

Table 3: Common Purification Techniques for Chalcones

| Technique | Principle | Common Solvents/Mobile Phases | Advantages |

|---|---|---|---|

| Recrystallization | Difference in solubility at different temperatures | Ethanol, Ethyl acetate/Hexane wpmucdn.comrasayanjournal.co.in | Simple, effective for removing small amounts of impurities. |

| Column Chromatography | Differential adsorption on a stationary phase | Hexane/Ethyl acetate mixtures asianpubs.org | Highly versatile, can separate complex mixtures. |

Following a comprehensive search for documented research findings on the chemical reactivity and derivatization of this compound, it has been determined that there is insufficient specific data available in the public domain to generate a thorough and scientifically accurate article that strictly adheres to the requested outline.

The user's instructions require detailed research findings, data tables, and a focus solely on the specified compound for each reaction type (Michael additions, cycloadditions, reductions). While the general reactivity of the α,β-unsaturated ketone functional group present in this molecule is well-established in organic chemistry, specific studies detailing these transformations on this compound—including reactants, conditions, and yields—could not be located.

Generating content without this specific data would involve speculation based on the reactivity of analogous compounds. This would not meet the stringent requirements for scientific accuracy and detailed, specific findings as mandated by the prompt. Therefore, to ensure the integrity and factual accuracy of the response, the requested article cannot be provided at this time.

Chemical Reactivity and Derivatization of 4 4 Isopropoxyphenyl but 3 En 2 One

Reduction Reactions of 4-(4-Isopropoxyphenyl)but-3-en-2-one

Selective Reduction of the Carbonyl Group

The selective reduction of the carbonyl group in α,β-unsaturated ketones to form allylic alcohols, while preserving the carbon-carbon double bond, is a crucial transformation in organic synthesis. For chalcones like this compound, this 1,2-reduction can be achieved with high chemoselectivity using specific reagents.

Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent that can reduce aldehydes and ketones. masterorganicchemistry.com However, in the case of α,β-unsaturated systems, its selectivity can be solvent-dependent and may lead to a mixture of 1,2- and 1,4-reduction products. masterorganicchemistry.comresearchgate.net To enhance the selectivity for 1,2-reduction, the Luche reduction is often employed. This method uses sodium borohydride in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. masterorganicchemistry.comacgpubs.orgacs.org The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating a direct hydride attack on the carbonyl carbon. masterorganicchemistry.comresearchgate.net This procedure effectively minimizes the competing 1,4-conjugate addition, yielding the corresponding allylic alcohol as the primary product. acgpubs.orgacs.orgresearchgate.net

Table 1: Conditions for Selective Carbonyl Group Reduction

| Reagent System | Solvent | Product Type | Selectivity |

|---|---|---|---|

| NaBH₄ / CeCl₃ (Luche Reagent) | Methanol | Allylic Alcohol | High (1,2-reduction) acgpubs.orgacs.org |

Selective Reduction of the Carbon-Carbon Double Bond

Conversely, the selective reduction of the carbon-carbon double bond (1,4-reduction or conjugate reduction) to produce a saturated ketone is another valuable transformation. This can be achieved through various methods, most notably catalytic transfer hydrogenation. acs.orgorganic-chemistry.org

Catalytic transfer hydrogenation provides a milder and often more selective alternative to direct hydrogenation with H₂ gas. This method typically uses a hydrogen donor, such as pinacolborane or ethanol (B145695), in the presence of a catalyst. organic-chemistry.orgresearchgate.net Chiral phosphoric acids, for instance, have been used to catalyze the asymmetric transfer hydrogenation of trans-chalcones, yielding chiral dihydrochalcones with high enantioselectivity. acs.orgorganic-chemistry.org Another approach involves using zinc dust in a mixture of ethanol, water, and ammonium (B1175870) acetate (B1210297) to selectively reduce the C=C bond of aryl-substituted chalcones. researchgate.net These methods are effective because the reagents preferentially deliver a hydride to the β-carbon of the enone system.

Table 2: Conditions for Selective Carbon-Carbon Double Bond Reduction

| Reagent System | Hydrogen Source | Product Type | Selectivity |

|---|---|---|---|

| Chiral Phosphoric Acid | Pinacolborane | Saturated Ketone (Chiral) | High (1,4-reduction) organic-chemistry.org |

| Zn / CH₃COONH₄ | Ethanol/Water | Saturated Ketone | High (1,4-reduction) researchgate.net |

Complete Reduction to Saturated Analogs

The complete reduction of both the carbonyl group and the carbon-carbon double bond in chalcones leads to the formation of 1,3-diarylpropanes or the corresponding saturated alcohols (1,3-diarylpropan-1-ols). This transformation requires more robust reducing conditions.

One effective method is catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate (B1220265) as the hydrogen source. ingentaconnect.com This system efficiently reduces various chalcones to their corresponding saturated alcohols in a single step under mild, room-temperature conditions. ingentaconnect.com Ruthenium(II) catalysts have also been employed for the one-pot C=C and C=O reduction of chalcones using sodium formate in water, producing 1,3-diarylpropan-1-ols in high yields and enantiomeric purities. nih.govacs.org Studies suggest this reaction proceeds sequentially, with the initial reduction of the double bond (1,4-selectivity) followed by the reduction of the carbonyl group. acs.org While NaBH₄ can also be used for complete reduction, the conditions often need to be more forcing, and the reaction may proceed via the saturated ketone intermediate. researchgate.net

Oxidation Reactions and Oxidative Transformations

The electron-rich carbon-carbon double bond in this compound is susceptible to various oxidation reactions, most notably epoxidation. The synthesis of chalcone (B49325) epoxides is a valuable transformation, as these compounds are important precursors for other biologically active molecules. researchgate.net

Epoxidation can be achieved using hydrogen peroxide (H₂O₂) under basic conditions. researchgate.netsjf.edu A plausible mechanism involves the initial generation of a peroxoanion (HOO⁻) which then attacks the β-carbon of the enone system in a Michael-type addition, followed by intramolecular cyclization to form the epoxide ring. researchgate.net Organophotoredox catalysis using visible light has also emerged as a modern, metal-free method for the aerobic epoxidation of chalcones, converting them into their corresponding epoxy products in moderate to high yields under benign conditions. thieme-connect.com

Table 3: Common Oxidation Reactions of Chalcones

| Reaction | Reagents | Product |

|---|---|---|

| Epoxidation | H₂O₂ / Base | Chalcone Epoxide researchgate.net |

| Photocatalytic Epoxidation | Visible Light / Organophotocatalyst / Air | Chalcone Epoxide thieme-connect.com |

Condensation and Heterocyclic Annulation Reactions

The α,β-unsaturated carbonyl system of chalcones is an ideal synthon for constructing a wide variety of heterocyclic compounds through condensation and annulation reactions. researchgate.net The two electrophilic centers allow for reactions with various binucleophiles, leading to the formation of five- and six-membered rings. researchgate.net

Chalcones are extensively used as precursors for synthesizing nitrogen-containing heterocycles. researchgate.netwisdomlib.orgrsc.org

Pyrazolines: The reaction of chalcones with hydrazine (B178648) derivatives is one of the most common methods for preparing 2-pyrazolines. wisdomlib.org The reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the stable five-membered pyrazoline ring.

Pyrimidines: Six-membered pyrimidine (B1678525) rings can be synthesized by the condensation of chalcones with reagents containing an N-C-N fragment, such as guanidine, urea, or thiourea, typically under basic conditions. nih.govderpharmachemica.comderpharmachemica.com The reaction involves an initial Michael addition, followed by cyclization and dehydration to form the dihydropyrimidine, which may subsequently be oxidized to the aromatic pyrimidine. researchgate.netbelnauka.by

These reactions highlight the versatility of the chalcone scaffold in building complex molecular architectures of significant interest in medicinal chemistry. bohrium.comorganic-chemistry.org

Table 4: Synthesis of Nitrogen Heterocycles from Chalcones

| Heterocycle | Reagent | General Reaction Type |

|---|---|---|

| Pyrazoline | Hydrazine or Phenylhydrazine | Michael Addition followed by Cyclization wisdomlib.org |

| Pyrimidine | Guanidine HCl / Base | Condensation/Cyclization derpharmachemica.comderpharmachemica.com |

| Thiazole-2-thione | Isothiocyanates / Sulfur / Base | Three-component reaction organic-chemistry.org |

The synthesis of flavones and chromones, which are important classes of oxygen heterocycles, often utilizes chalcone precursors. gu.seresearchgate.netinnovareacademics.in The most direct and widely used method is the Algar-Flynn-Oyamada (AFO) reaction. wikipedia.orgwikipedia.org This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using alkaline hydrogen peroxide to form a flavonol (a 3-hydroxyflavone). wikipedia.orgresearchgate.netbeilstein-archives.org

The mechanism is understood to proceed in two stages: the formation of an intermediate dihydroflavonol, which is then oxidized to the final flavonol. wikipedia.orgwikipedia.org It is crucial to note that the starting material for the AFO reaction must be a 2'-hydroxychalcone to allow for the intramolecular cyclization by the phenoxide ion. researchgate.netacs.orgnih.gov Therefore, this compound itself cannot directly undergo this reaction. However, it serves as a structural analogue, and the general reactivity pattern of chalcones is central to the synthesis of these oxygen heterocycles, provided the necessary 2'-hydroxyl group is present on the appropriate aromatic ring. iiste.orgorientjchem.org

Rearrangement Reactions and Fragmentations of this compound

While specific, dedicated research literature on the rearrangement and fragmentation pathways of this compound is limited, its chemical behavior can be reliably predicted based on its structural characteristics as an α,β-unsaturated ketone and its analogy to the well-studied class of compounds known as chalcones. The presence of a carbonyl group, a conjugated double bond, an aromatic ring, and an ether linkage provides multiple sites for characteristic chemical transformations, particularly under mass spectrometry conditions and photochemical irradiation.

Mass Spectrometric Fragmentation

In mass spectrometry, particularly under electron ionization (EI), this compound is expected to undergo several predictable fragmentation pathways. The fragmentation of chalcones and related α,β-unsaturated ketones is known to be significantly influenced by the substituents on the aromatic rings. walshmedicalmedia.comoak.go.kr The molecular ion (M•+) of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation processes would likely include α-cleavage, cleavages related to the isopropoxy group, and rearrangements.

Alpha (α)-Cleavage: Alpha-cleavage is a characteristic fragmentation for carbonyl compounds. chemguide.co.uk This involves the breaking of the bond adjacent to the carbonyl group. For this molecule, two primary α-cleavage patterns are plausible:

Cleavage between the carbonyl carbon and the vinyl group, leading to the formation of a stable acetyl cation ([CH₃CO]⁺) at m/z 43.

Cleavage between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃) and the formation of a [M-15]⁺ ion.

Cleavage of the Isopropoxy Group: The isopropoxy substituent on the phenyl ring is another likely site of fragmentation. A common pathway for ethers is the loss of an alkene via a rearrangement, in this case, the loss of propene (C₃H₆), which would result in a fragment ion corresponding to the radical cation of 4-(4-hydroxyphenyl)but-3-en-2-one. Another possibility is the cleavage of the C-O bond to lose an isopropyl radical (•C₃H₇), leading to a [M-43]⁺ ion.

Other Fragmentation Pathways: Studies on substituted chalcones show that cleavage can occur on either side of the enone system. oak.go.krresearchgate.net This could lead to the formation of a 4-isopropoxystyryl cation or a related benzoyl-type cation. The loss of neutral molecules such as carbon monoxide (CO) from the molecular ion or subsequent fragment ions is also a common pathway observed in the mass spectra of chalcones. nih.gov

The following table summarizes the predicted major fragmentation pathways for this compound under electron ionization mass spectrometry.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion | Fragmentation Pathway |

| [C₁₃H₁₆O₂]•+ (204) | •CH₃ | 189 | [CH₃CH(CH₃)O-C₆H₄-CH=CH-CO]⁺ | α-Cleavage |

| [C₁₃H₁₆O₂]•+ (204) | •C₃H₇ | 161 | [O=C₆H₄-CH=CH-C(O)CH₃]•+ | Cleavage of Isopropyl Group |

| [C₁₃H₁₆O₂]•+ (204) | C₃H₆ | 162 | [HO-C₆H₄-CH=CH-C(O)CH₃]•+ | Rearrangement and loss of propene |

| [C₁₃H₁₆O₂]•+ (204) | •COCH₃ | 161 | [CH₃CH(CH₃)O-C₆H₄-CH=CH]⁺ | Cleavage of Acetyl Group |

| [C₁₃H₁₆O₂]•+ (204) | •C₉H₉O | 107 | [CH₃CH(CH₃)O-C₆H₄]⁺ | Cleavage of butenone side chain |

Rearrangement Reactions

Rearrangements can occur both during mass spectrometric analysis and as distinct chemical reactions induced by catalysts or light.

Mass Spectrometric Rearrangements: The McLafferty rearrangement is a well-known reaction in mass spectrometry that involves the transfer of a γ-hydrogen atom to a carbonyl oxygen, followed by cleavage of the β-bond. nih.gov However, the structure of this compound lacks the necessary γ-hydrogens on a flexible alkyl chain for a classic McLafferty rearrangement. Nevertheless, modified McLafferty-type rearrangements have been proposed for some substituted chalcones in the gas phase. walshmedicalmedia.com Such a process could involve hydrogen transfer from the isopropoxy group, leading to unique fragment ions.

Photochemical Rearrangements: As a conjugated enone, this compound is expected to be photochemically active. Upon absorption of UV light, α,β-unsaturated ketones can undergo a variety of rearrangements. baranlab.org

E/Z Isomerization: One of the most common photochemical reactions for compounds with carbon-carbon double bonds is cis-trans (or E/Z) isomerization. The naturally occurring or synthetically prepared form of this compound is likely the more stable E-isomer. Upon irradiation, it could rearrange to the Z-isomer, establishing a photostationary state between the two.

Cyclization Reactions: More complex photochemical rearrangements are also possible. Enones can undergo [2+2] cycloadditions, either intramolecularly if the structure allows, or intermolecularly. Photochemical rearrangements of related dienone systems, such as the dienone-phenol rearrangement, are well-documented and proceed through intricate carbocationic or diradical intermediates to form new ring systems. stackexchange.comwikipedia.org It is plausible that under specific photochemical conditions, this compound could undergo cyclization or other skeletal rearrangements.

Acid-Catalyzed Rearrangements: While not extensively studied for this specific molecule, α,β-unsaturated ketones can undergo skeletal rearrangements under strong acid catalysis. For instance, the Rupe rearrangement involves the acid-catalyzed transformation of α-alkynyl tertiary alcohols into α,β-unsaturated ketones. wiley-vch.de While the substrate is different, it highlights the potential for enone systems to undergo structural reorganization under acidic conditions, which could involve migration of the aryl group or other bond shifts.

Theoretical and Computational Chemistry Studies of 4 4 Isopropoxyphenyl but 3 En 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-(4-isopropoxyphenyl)but-3-en-2-one. These calculations help in predicting the molecule's reactivity, stability, and potential interaction sites.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard, as they are primarily involved in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. jchemrev.com

For chalcone (B49325) derivatives, the HOMO is typically localized on the more electron-rich part of the molecule, which often includes the substituted phenyl ring and the cinnamoyl system. Conversely, the LUMO is generally distributed over the α,β-unsaturated ketone moiety, which acts as an electron-accepting region. analis.com.myresearchgate.net In the case of this compound, the electron-donating isopropoxy group on the phenyl ring is expected to elevate the energy of the HOMO, thereby influencing the HOMO-LUMO gap. analis.com.myrsc.org A smaller HOMO-LUMO gap suggests higher reactivity and greater ease of electronic transitions. jchemrev.com

DFT calculations, commonly employing the B3LYP functional with a 6-31G(d,p) or similar basis set, are used to determine the energies of these orbitals. analis.com.my The distribution of these orbitals provides a visual representation of the regions susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Alkoxy-Substituted Chalcones

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| 1-(4-octoxyphenyl)-3-phenylprop-2-en-1-one | -5.85 | -2.05 | 3.80 | DFT/B3LYP/6-31G(d,p) |

| (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -6.12 | -2.18 | 3.94 | DFT/B3LYP/6-311++G(d,p) |

| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | -6.21 | -2.25 | 3.96 | DFT/B3LYP/6-311++G(d,p) |

Data is based on studies of structurally similar alkoxy-substituted chalcones and serves as an estimation for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. analis.com.my

For this compound, the MEP surface is expected to show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for electrophilic interactions. analis.com.myresearchgate.net The aromatic rings and the α,β-unsaturated system will exhibit varying potentials based on the electron-donating nature of the isopropoxy group and the electron-withdrawing effect of the carbonyl group. The regions around the hydrogen atoms are generally characterized by a positive potential.

Conformational Analysis and Stereochemical Considerations

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure. Conformational analysis of this compound provides insights into its most stable spatial arrangements.

DFT calculations are widely used to determine the optimized ground state geometry of molecules. nih.gov For chalcones, the planarity of the molecule is a key feature, as it allows for maximum delocalization of π-electrons across the entire structure. researchgate.net The molecule can exist in different conformations, primarily defined by the rotation around the single bonds of the enone bridge. The most stable conformers are typically the s-cis and s-trans isomers, referring to the arrangement around the C-C single bond adjacent to the carbonyl group. ufms.br For many chalcone derivatives, the s-cis conformation has been identified as the most stable. ufms.brufms.br

In (E)-4-(4-methoxyphenyl)but-3-en-2-one, a close analogue, the dihedral angle between the benzene (B151609) ring and the but-3-en-2-one (B6265698) group is found to be small, indicating a nearly planar structure. nih.gov A similar planarity is expected for this compound, which facilitates electronic communication between the two ends of the molecule.

Table 2: Representative Dihedral Angles in Alkoxy-Substituted Chalcone Analogues

| Compound Analogue | Dihedral Angle (Benzene Ring and Enone Group) | Reference |

|---|---|---|

| (E)-4-(4-Methoxyphenyl)but-3-en-2-one | 4.04° | nih.gov |

| (E)-4-(4-Ethoxyphenyl)but-3-en-2-one | 5.03° | researchgate.net |

These values from similar structures suggest a nearly planar conformation for this compound.

The flexibility of the chalcone backbone is determined by the rotational barriers around its single bonds. Computational studies can map the potential energy surface by systematically rotating specific dihedral angles to identify energy minima (stable conformers) and transition states (rotational barriers). The rotation around the bond connecting the phenyl ring to the vinyl group and the bond between the vinyl group and the carbonyl carbon are of particular interest. The energy barriers for these rotations provide information on the conformational rigidity of the molecule. For many conjugated systems, these barriers are relatively low, allowing for some degree of conformational freedom at room temperature.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of intermediates and the calculation of activation energies for transition states. A key reaction involving chalcones is their synthesis via the Claisen-Schmidt condensation. researchgate.net This reaction typically involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative. jchemrev.com

For the synthesis of this compound, this would involve the reaction of 4-isopropoxybenzaldehyde (B92280) with acetone (B3395972). The mechanism proceeds through several steps:

Enolate Formation: A base abstracts an α-proton from acetone to form an enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of 4-isopropoxybenzaldehyde.

Aldol (B89426) Addition: This results in the formation of a β-hydroxy ketone intermediate.

Dehydration: The β-hydroxy ketone readily dehydrates (loses a water molecule) to form the stable, conjugated α,β-unsaturated ketone, which is the final chalcone product.

Theoretical studies can model each of these steps, calculating the energies of the reactants, intermediates, transition states, and products. This allows for the determination of the rate-limiting step of the reaction and provides a detailed understanding of the reaction pathway at a molecular level.

Computational Studies of Nucleophilic Additions

The α,β-unsaturated ketone moiety in chalcones is a key feature that makes them susceptible to nucleophilic addition reactions, most notably the Michael addition. nih.govresearchgate.net Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions.

Theoretical calculations have been employed to examine the mechanism of the Michael addition of various nucleophiles to chalcones. nih.gov These studies help in understanding the reactivity of the electrophilic double bond and the factors influencing the stereoselectivity of the addition. For instance, DFT calculations can model the transition states of the reaction, providing insights into the energy barriers and the most favorable reaction pathways. While a specific DFT study on the Michael addition to this compound is not available, research on other chalcone derivatives has shown that the electronic properties of the substituents on the aromatic rings significantly influence the electrophilicity of the β-carbon and thus the rate of nucleophilic attack. researchgate.net

A theoretical study on the Michael addition of malononitrile (B47326) to chalcones has shed light on the reaction mechanism, providing a computational basis for understanding this important carbon-carbon bond-forming reaction. nih.gov Such computational approaches are valuable for predicting the outcome of nucleophilic additions to novel chalcone derivatives like this compound.

Catalytic Reaction Pathways Modeling

Computational modeling is a powerful tool for investigating the reaction mechanisms of catalytic processes involved in the synthesis of chalcones and their subsequent transformations. DFT studies have been particularly useful in this regard.

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of a substituted benzaldehyde with an acetophenone. nih.govnih.gov Computational studies have provided a detailed understanding of this reaction mechanism. For example, a DFT study on the base-catalyzed Claisen-Schmidt condensation revealed a two-step mechanism: the activation of the acetophenone by proton removal, followed by the attack of the resulting enolate on the benzaldehyde. researchgate.net The study also highlighted the role of water molecules in catalyzing the process. researchgate.net

Furthermore, DFT has been used to investigate the acid-catalyzed cyclization of 2-hydroxy chalcones to flavanones. bcrec.idsemanticscholar.orgresearchgate.net These studies have mapped out the potential energy surface of the reaction, identifying the transition states and intermediates, and have determined that the tautomerization step is the rate-determining step. semanticscholar.orgresearchgate.net Such computational models can predict the feasibility and outcome of catalytic reactions for specific chalcones, including this compound, and can aid in the design of more efficient catalytic systems. tandfonline.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of chalcones, MD simulations are particularly valuable for understanding their interactions with biological macromolecules, such as proteins and DNA, which is crucial for elucidating their mechanisms of action for various biological activities. nih.gov

MD simulations have been employed to investigate the binding of chalcone derivatives to various protein targets. For example, a study on chalcone derivatives as inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) used 500-ns MD simulations to explore the interactions between the most potent chalcones and the ATP binding site of the enzyme. nih.gov The simulations revealed that the chalcones were well-accommodated within the binding site and formed strong interactions with key hydrophobic residues. nih.gov Similarly, MD simulations of hybrid chalcone-thiazole derivatives with DNA gyrase B provided insights into the stable binding of these compounds to the enzyme, confirming the results from molecular docking studies. nih.govresearchgate.netrsc.org

These simulations can provide a dynamic picture of the ligand-receptor interactions, including the stability of hydrogen bonds and hydrophobic contacts over time. nih.gov While no specific MD simulation studies on this compound have been reported, the existing research on other chalcones demonstrates the power of this technique in rationalizing the biological activity of this class of compounds and in guiding the design of new, more potent derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Isopropoxyphenyl but 3 En 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Through the analysis of 1D (¹H, ¹³C) and 2D correlation spectra, it is possible to unambiguously assign all proton and carbon signals, determine the connectivity of atoms, and establish the stereochemistry of the molecule.

The ¹H and ¹³C NMR spectra of 4-(4-isopropoxyphenyl)but-3-en-2-one provide a detailed map of the chemical environment of each nucleus. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is modulated by the electronic effects of neighboring atoms and functional groups.

In the ¹H NMR spectrum, the vinylic protons of the but-3-en-2-one (B6265698) moiety typically appear as doublets in the downfield region (around 6.5-7.8 ppm) due to the deshielding effect of the conjugated system. The large coupling constant (J ≈ 16 Hz) between these protons is characteristic of a trans or (E)-configuration about the double bond. The aromatic protons on the isopropoxyphenyl ring exhibit characteristic splitting patterns (typically two doublets for a 1,4-disubstituted ring) in the aromatic region (around 6.8-7.5 ppm). The methine proton of the isopropoxy group appears as a septet further upfield, while the two methyl groups of the isopropoxy substituent are observed as a characteristic doublet. The acetyl methyl protons (CH₃-C=O) appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field (typically around 197 ppm). Carbons of the aromatic ring and the C=C double bond resonate in the midfield region (approx. 115-160 ppm). The carbon atom of the phenyl ring attached to the isopropoxy group is shifted downfield due to the electron-donating effect of the oxygen atom. The carbons of the isopropoxy group and the acetyl methyl group are found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data is representative and based on analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| C1 (CH₃-C=O) | ~2.35 | s | - | ~27.0 |

| C2 (C=O) | - | - | - | ~197.5 |

| C3 (CH=) | ~6.60 | d | ~16.1 | ~126.5 |

| C4 (=CH) | ~7.50 | d | ~16.1 | ~144.0 |

| C5 (Ar-C) | - | - | - | ~127.0 |

| C6, C10 (Ar-CH) | ~7.55 | d | ~8.7 | ~130.5 |

| C7, C9 (Ar-CH) | ~6.90 | d | ~8.7 | ~116.0 |

| C8 (Ar-C-O) | - | - | - | ~160.0 |

| C11 (O-CH) | ~4.60 | sept | ~6.0 | ~70.5 |

| C12, C13 (CH₃) | ~1.35 | d | ~6.0 | ~22.0 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. basjsci.edu.iq

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would show a strong cross-peak between the vinylic protons (H3 and H4), confirming their connectivity. researchgate.net It would also show correlations between the adjacent aromatic protons and between the methine proton (H11) and methyl protons (H12/H13) of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹J coupling). sdsu.edu An HSQC spectrum allows for the unambiguous assignment of carbon signals based on their attached, and usually already assigned, protons. For instance, the proton singlet at ~2.35 ppm would show a correlation to the carbon signal at ~27.0 ppm, confirming the assignment of the acetyl methyl group.

The acetyl protons (H1) to the carbonyl carbon (C2) and the vinylic carbon (C3).

The vinylic proton H3 to the carbonyl carbon (C2) and the aromatic carbon C5.

The vinylic proton H4 to the aromatic carbons C5, C6, and C10.

The aromatic protons (H6/H10) to the vinylic carbon C4 and other aromatic carbons.

The isopropoxy methine proton (H11) to the aromatic carbon C8 and the isopropoxy methyl carbons (C12/C13).

Together, these 2D NMR techniques provide a robust and detailed confirmation of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. basjsci.edu.iqscience.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations and Hydrogen Bonding

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide characteristic signatures for various functional groups.

The IR and Raman spectra of this compound are dominated by several key vibrations. The most prominent band in the IR spectrum is typically the strong C=O stretching vibration of the ketone, which appears around 1660-1680 cm⁻¹. The C=C stretching vibration of the conjugated alkene is usually found near 1600-1625 cm⁻¹. The spectrum also features C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹). The asymmetric and symmetric C-O-C stretching vibrations of the isopropoxy ether linkage are expected in the 1250 cm⁻¹ and 1050 cm⁻¹ regions, respectively.

Raman spectroscopy often provides complementary information. While the C=O stretch is visible, the C=C stretching modes of the alkene and the aromatic ring are often particularly strong in the Raman spectrum due to the high polarizability of these π-systems.

In derivatives containing hydroxyl or amine groups, IR spectroscopy is particularly sensitive to hydrogen bonding. The presence of hydrogen bonding causes a broadening and a shift to lower wavenumbers of the O-H or N-H stretching bands. In the solid state, weak intermolecular interactions, such as C-H···O hydrogen bonds, can also be inferred from subtle shifts in the relevant vibrational modes.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium | Medium |

| Aliphatic C-H | Stretching | 3000-2850 | Medium | Medium |

| C=O (Ketone) | Stretching | 1680-1660 | Strong | Medium |

| C=C (Alkene) | Stretching | 1625-1600 | Medium | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium-Strong | Strong |

| C-O-C (Ether) | Asymmetric Stretch | ~1250 | Strong | Weak |

| C-O-C (Ether) | Symmetric Stretch | ~1050 | Medium | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is characteristic of the molecule's chromophore—the part of the molecule responsible for light absorption.

The chromophore of this compound is the extended conjugated system comprising the phenyl ring, the ethylenic double bond, and the carbonyl group. This system gives rise to strong absorption bands in the UV region. Typically, two main absorption bands are observed for such chalcone-like structures. researchgate.net

Band I: A high-intensity absorption maximum (λ_max) typically appears in the range of 310-340 nm. This band is attributed to the π → π* electronic transition involving the entire conjugated cinnamoyl system (C₆H₅-CH=CH-C=O). The position and intensity of this band are sensitive to the substitution on the phenyl ring. The electron-donating isopropoxy group causes a bathochromic (red) shift compared to the unsubstituted parent compound.

Band II: A second, often less intense, band may appear at a shorter wavelength, typically around 240-260 nm. This transition is usually associated with the benzoyl moiety (C₆H₅-C=O).

The solvent can influence the position of these absorption maxima. Polar solvents can stabilize the excited state, often leading to slight shifts in the λ_max values. Analysis of these electronic transitions provides valuable insight into the electronic structure and extent of conjugation within the molecule and its derivatives.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions. Beyond simple molecular ion identification, advanced MS techniques like tandem mass spectrometry (MS/MS) allow for detailed elucidation of fragmentation pathways.

For this compound (Molecular Weight: 204.27 g/mol ), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 204 or 205, respectively. The fragmentation of chalcone-type structures is well-documented and typically proceeds through several characteristic pathways. nih.govresearchgate.net

Key fragmentation pathways include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common.

Loss of the acetyl group (•CH₃CO, 43 Da) to yield a fragment at m/z 161.

Loss of the methyl radical (•CH₃, 15 Da) from the acetyl group to give a fragment at m/z 189.

Cleavage of the Enone System:

Loss of the isopropoxyphenyl ring or a related radical can occur. For instance, cleavage can lead to the formation of an ion corresponding to the isopropoxystyryl cation.

Retro-Diels-Alder type reactions or other rearrangements can lead to cleavage of the C-C bond between the carbonyl group and the double bond.

Fragmentation of the Isopropoxy Group: Loss of a propyl radical (•C₃H₇, 43 Da) or propene (C₃H₆, 42 Da) from the molecular ion is a characteristic fragmentation for the isopropoxy substituent, leading to fragments that indicate the presence of this group.

By performing MS/MS experiments, where a specific parent ion is selected and fragmented, these pathways can be confirmed. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments, further confirming the proposed structures.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Possible Identity | Fragmentation Pathway |

| 204 | [M]⁺ | Molecular Ion |

| 189 | [M - CH₃]⁺ | Loss of methyl radical from acetyl group |

| 162 | [M - C₃H₆]⁺ | Loss of propene from isopropoxy group |

| 161 | [M - CH₃CO]⁺ | Loss of acetyl radical |

| 134 | [C₉H₁₀O]⁺ | Cleavage of enone, retaining the isopropoxyaryl part |

| 121 | [C₇H₅O₂]⁺ | Cleavage and rearrangement |

| 43 | [CH₃CO]⁺ | Acetyl cation |

X-Ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsion angles. This technique reveals the molecule's conformation and how it packs in the crystal lattice, including any intermolecular interactions such as hydrogen bonds and π-stacking.

These analogous structures demonstrate that the molecule is nearly planar. nih.gov The dihedral angle between the plane of the benzene (B151609) ring and the plane of the but-3-en-2-one group is typically very small (e.g., around 4-5°), which maximizes the π-system conjugation. nih.govresearchgate.net The C=C double bond invariably adopts an (E)- or trans-configuration.

The crystal packing is governed by weak intermolecular interactions. In the absence of strong hydrogen bond donors, the packing is primarily directed by C-H···O hydrogen bonds, where hydrogen atoms from the methyl, vinyl, or aromatic groups interact with the carbonyl oxygen atom of a neighboring molecule. nih.govresearchgate.net These interactions often link the molecules into chains or dimers. For example, in the ethoxy analog, molecules are linked into inversion dimers via two pairs of C-H···O interactions. researchgate.net The specific packing arrangement will determine the material's bulk properties, such as its melting point and solubility.

Table 4: Representative Crystallographic Data for an Analog, (E)-4-(4-Methoxyphenyl)but-3-en-2-one nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1623 |

| b (Å) | 13.292 |

| c (Å) | 6.6488 |

| β (°) | 98.486 |

| Dihedral Angle (Benzene ring // Enone group) | 4.04° |

| Key Intermolecular Interaction | C-H···O hydrogen bonds |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the stereochemical features of chiral molecules. purechemistry.orgyoutube.com The parent compound, this compound, is achiral and therefore does not exhibit a CD spectrum. However, CD spectroscopy becomes an indispensable tool for the structural elucidation of its chiral derivatives, providing critical information on their absolute configuration and conformation in solution. thieme-connect.demdpi.com Chiral derivatives can be synthesized, for example, through asymmetric reactions that introduce stereogenic centers, such as the asymmetric reduction of the ketone or conjugate addition to the α,β-unsaturated system. researchgate.net

The principle of CD spectroscopy relies on the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. purechemistry.org An observed CD spectrum, which plots molar ellipticity [θ] against wavelength, provides a unique fingerprint for a specific enantiomer. The mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign. nih.gov The characteristic positive or negative peaks in a CD spectrum are known as Cotton effects. The sign and magnitude of these effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. thieme-connect.de

For derivatives of this compound, the α,β-unsaturated ketone moiety (enone) acts as the primary chromophore. The electronic transitions of this chromophore, typically the n→π* and π→π* transitions, give rise to Cotton effects in the ultraviolet (UV) region. The spatial arrangement of substituents at a newly introduced chiral center perturbs the electronic environment of the enone chromophore, resulting in a measurable CD signal.

By applying established stereochemical rules, such as the octant rule for ketones or the helicity rule for enones, the absolute configuration of a chiral center can often be deduced from the sign of the observed Cotton effect. For instance, the helicity rule for α,β-unsaturated ketones correlates the sign of the Cotton effect associated with the n→π* transition to the helicity (P- or M-helicity) of the enone system. This correlation allows researchers to assign the absolute configuration (R or S) of the stereogenic center.

Furthermore, computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a molecule of a known configuration. purechemistry.org By comparing the experimentally measured CD spectrum with the computationally predicted spectra for all possible stereoisomers, the absolute configuration of the synthesized derivative can be determined with a high degree of confidence. mtoz-biolabs.com

The following table provides representative data for a chiral chalcone (B49325) derivative, illustrating the type of information obtained from CD spectroscopy.

| Compound | Solvent | Electronic Transition | Wavelength (λmax) [nm] | Molar Ellipticity ([θ]) [deg·cm²·dmol⁻¹] | Assigned Configuration |

|---|---|---|---|---|---|

| (S)-4-phenyl-4-(tosylamino)but-3-en-2-one | Acetonitrile | n→π | 325 | +11,200 | S |

| (S)-4-phenyl-4-(tosylamino)but-3-en-2-one | Acetonitrile | π→π | 280 | -24,500 | S |

With sincere regret, it must be stated that a thorough and comprehensive search of available scientific literature has yielded no specific research data on the biological activities or mechanistic pathways of the chemical compound This compound . The subsequent sections of this article, which were intended to detail its specific antioxidant, anti-inflammatory, and anticancer properties, cannot be populated with scientifically accurate and verifiable information as per the instructions.

The provided outline requires a focused analysis of "this compound" and its analogs. While a substantial body of research exists for the broader class of compounds known as chalcones, to which this compound belongs, extrapolating these findings to this specific, unstudied compound would be speculative and would not meet the required standards of scientific accuracy for an article of this nature.

Therefore, in adherence to the principles of scientific integrity and the explicit instructions to focus solely on the specified compound, the requested article cannot be generated at this time. Further research into the biological effects of this compound is necessary before a comprehensive and factual article on its properties can be written.

Strictly Focused on in Vitro and in Vivo Animal Model Mechanistic Studies, Target Identification, and Cellular Processes, Avoiding Clinical Trial Data, Dosage, Safety, or Adverse Effects.

Anti-inflammatory Pathways and Molecular Targets

The anti-inflammatory properties of various chemical compounds are often attributed to their ability to interfere with specific signaling pathways and molecular targets involved in the inflammatory response. Key mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) pathway.

Non-steroidal anti-inflammatory drugs (NSAIDs) classically exert their effects by inhibiting COX isoforms, thereby blocking the synthesis of prostanoids. The COX-2 isoenzyme, in particular, is activated by inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) in a variety of cells, including macrophages and endothelial cells. umw.edu.pl Inhibition of COX-2 is a primary target for reducing inflammation. nih.gov Some compounds achieve this by directly blocking the enzyme's active site. nih.gov

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. umw.edu.pl In an inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli trigger a cascade that leads to the activation of the IκB kinase (IKK) complex, which then allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. umw.edu.plfrontiersin.org The suppression of NF-κB activation is a key mechanism for the anti-inflammatory effects of many compounds. frontiersin.org Some natural products have been shown to inhibit the release of pro-inflammatory cytokines like PGE2 and the expression of COX-2 by blocking NF-κB activation. frontiersin.org

While direct studies on 4-(4-Isopropoxyphenyl)but-3-en-2-one are not extensively detailed in the provided context, its structural analogs are often investigated for these properties. For instance, compounds with similar chalcone-like scaffolds have been noted for their anti-inflammatory activities, which are often linked to their ability to modulate these very pathways. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

Antioxidant activity is a crucial mechanism by which compounds can protect cells from damage induced by oxidative stress. This is often evaluated through their ability to scavenge free radicals. Common in vitro assays to determine this capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.commdpi.com

The DPPH assay utilizes a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is converted to a colorless product, leading to a measurable decrease in absorbance. nih.gov The ABTS assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation. stuba.sk The scavenging activity in both assays is typically concentration-dependent. nih.gov

The efficiency of a compound as a radical scavenger often correlates with the number and position of hydroxyl groups and other structural features that facilitate the donation of a hydrogen atom. mdpi.com Phenolic compounds, for example, are well-known for their hydrogen-donating ability, which contributes to their antioxidant potential. nih.gov

Below is a table representing typical radical scavenging data from in vitro assays for compounds structurally related to the subject of this article.

| Assay | Compound Type | IC50 / EC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Phenolic Compound | 1.59 ± 0.06 | nih.gov |

| ABTS Radical Scavenging | Flavonoid | 3.54 ± 0.39 | nih.gov |

| DPPH Radical Scavenging | Oxindole Derivative | ~20-25 | nih.gov |

This table is illustrative and provides representative data for classes of compounds to demonstrate the concept of radical scavenging activity.

Anti-cancer Mechanisms in Cellular Models

The potential of a compound to act as an anti-cancer agent is investigated through its effects on various cellular processes that are fundamental to cancer progression. These include the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).

Induction of Apoptosis and Cell Cycle Arrest

A key strategy in cancer therapy is to induce apoptosis in malignant cells. This can be achieved through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of a cascade of enzymes called caspases. frontiersin.org The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are common indicators of apoptosis induction. nih.gov

In conjunction with apoptosis, inducing cell cycle arrest is another vital anti-cancer mechanism. By halting the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M phase), a compound can prevent the proliferation of cancer cells. frontiersin.org Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle. nih.gov Studies on various natural and synthetic compounds have demonstrated their ability to cause cell cycle arrest in different cancer cell lines. nih.govfrontiersin.orgresearchgate.netmdpi.com

Inhibition of Angiogenesis and Metastasis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. mdpi.com The inhibition of angiogenesis is therefore a critical target in cancer therapy. nih.gov This can be achieved by interfering with pro-angiogenic factors or their signaling pathways. nih.gov In vitro models, such as endothelial cell tube formation assays, and in vivo models, like the chick chorioallantoic membrane (CAM) assay, are used to assess the anti-angiogenic potential of compounds. nih.govnih.gov

Metastasis is the process by which cancer cells spread from the primary tumor to other parts of the body. It involves complex steps including cell migration and invasion. nih.gov Compounds that can inhibit these processes are valuable in preventing the progression of cancer. Boyden chamber assays are frequently used to evaluate the anti-migratory and anti-invasive properties of potential therapeutic agents in vitro. nih.gov

Modulation of Signal Transduction Pathways (e.g., MAPK, PI3K/Akt, STAT3)

Several intracellular signaling pathways are aberrantly activated in cancer cells, promoting their survival, proliferation, and growth. The Phosphoinositide 3-kinase (PI3K)/Akt and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are two such critical cascades.

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. cellsignal.comnih.gov Its constitutive activation is a common feature in many cancers. cellsignal.com Akt, a key component of this pathway, promotes cell survival by inactivating pro-apoptotic proteins. cellsignal.com

The STAT3 pathway is involved in cell growth and apoptosis. nih.gov STAT3 can be activated by various cytokines and growth factors, and its persistent activation is linked to oncogenesis. nih.gov There is evidence of crosstalk between the PI3K/Akt and STAT3 pathways, suggesting a complex regulatory network. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The dysregulation of this pathway is also frequently observed in cancer.

Compounds that can modulate these signaling pathways, for instance by inhibiting the phosphorylation of key proteins like Akt and STAT3, are of significant interest as potential anti-cancer agents. nih.gov

Below is a data table summarizing the effects of various compounds on cancer cell lines, illustrating the mechanisms discussed.

| Mechanism | Cell Line | Effect | Compound Type |

| Cell Cycle Arrest | A549 (Lung) | S-phase arrest | Triterpenoid |

| Apoptosis Induction | A549 (Lung) | Increased Bax/Bcl-2 ratio | Triterpenoid |

| PI3K/Akt Inhibition | A549 (Lung) | Decreased phosphorylation | Triterpenoid |

| STAT3 Inhibition | A549 (Lung) | Decreased phosphorylation | Triterpenoid |

| Cell Cycle Arrest | Hela (Cervical) | S phase arrest | Pyrazolo[3,4-b]pyridine |

| Apoptosis Induction | MCF7 (Breast) | Increased apoptosis | Pyrazolo[3,4-b]pyridine |

This table provides examples from the literature nih.govmdpi.com to illustrate the anti-cancer mechanisms of different compound classes.

Antimicrobial Activities and Mechanisms of Action

The search for new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. Many chemical compounds are evaluated for their ability to inhibit the growth of or kill bacteria, fungi, and viruses.

The antimicrobial activity of a compound is often determined by its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. biorxiv.org The mechanism of action can vary widely. For instance, some antibacterial agents act by disrupting the bacterial cell wall or membrane, leading to cell lysis. nih.govfrontiersin.org Others may interfere with essential cellular processes such as protein synthesis or DNA replication.

The antifungal activity of compounds is also a significant area of research. biorxiv.org Similar to antibacterial agents, antifungal compounds can target the fungal cell wall or membrane, or inhibit crucial enzymes. mdpi.comnih.gov The efficacy of these compounds is often tested against clinically relevant fungal species. biorxiv.orgnih.gov

While specific studies on the antimicrobial properties of this compound were not prominent in the provided search context, compounds with similar core structures, such as benzophenones and other heterocyclic derivatives, have demonstrated promising antimicrobial activities against a range of pathogens. frontiersin.orgnih.gov

Enzyme Inhibition Studies

Currently, there is a lack of publicly available scientific literature detailing specific enzyme inhibition studies for this compound against common targets such as kinases, proteases, acetylcholinesterase, or monoamine oxidase (MAO). While the broader class of chalcones and related α,β-unsaturated ketones are known to interact with various enzymes, often through covalent modification of cysteine residues in active sites, specific inhibitory constants (e.g., IC₅₀ or Kᵢ values) and the mode of inhibition for this particular compound have not been reported in the accessible scientific literature. Future research is necessary to characterize its enzyme inhibition profile.

Receptor Binding and Agonist/Antagonist Properties

As of the latest available data, no in vitro studies have been published that characterize the receptor binding profile of this compound. Consequently, its affinity for specific receptors and its potential agonist or antagonist properties remain unknown. Receptor binding assays are crucial for identifying the direct molecular targets of a compound and for understanding its potential pharmacological effects. The absence of such data for this compound represents a significant gap in the understanding of its mechanism of action at the receptor level.

Structure-Activity Relationship (SAR) Studies